![molecular formula C36H40ClN B14510582 Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride CAS No. 62862-53-7](/img/structure/B14510582.png)
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride is a complex organic compound with a molecular formula of C36H40ClN. This compound is notable for its unique structure, which includes multiple aromatic rings and a quaternary ammonium group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride typically involves multiple steps, including Friedel-Crafts alkylation and electrophilic aromatic substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, H2SO4) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride exerts its effects involves interactions with various molecular targets. The quaternary ammonium group plays a crucial role in its reactivity, allowing it to interact with negatively charged species. The aromatic rings also contribute to its stability and reactivity through resonance effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloride: Similar in structure but lacks the quaternary ammonium group.
Styrene: Contains the ethenyl group but does not have the complex aromatic structure.
1,2-bis(ethenyl)benzene: Shares the ethenyl groups but differs in overall structure.
Uniqueness
Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride is unique due to its combination of aromatic rings and a quaternary ammonium group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
62862-53-7 |
|---|---|
Formule moléculaire |
C36H40ClN |
Poids moléculaire |
522.2 g/mol |
Nom IUPAC |
benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride |
InChI |
InChI=1S/C18H22N.C10H10.C8H8.ClH/c1-4-17-12-8-9-13-18(17)15-19(2,3)14-16-10-6-5-7-11-16;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;/h4-13H,1,14-15H2,2-3H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 |
Clé InChI |
DQHNIGUHPSUSRL-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.[Cl-] |
Numéros CAS associés |
62862-53-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)


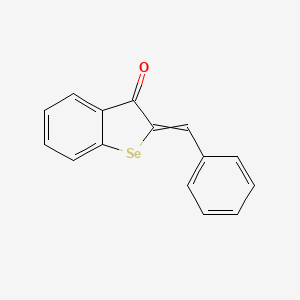
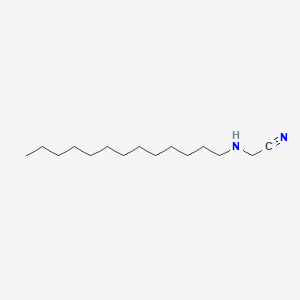
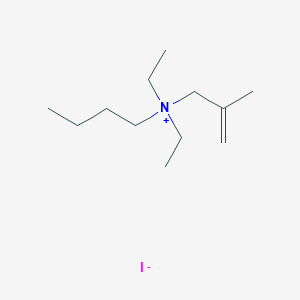


![3,3,4-Trimethyl-1,2-dioxaspiro[4.4]nonane](/img/structure/B14510569.png)
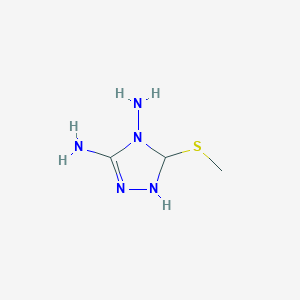
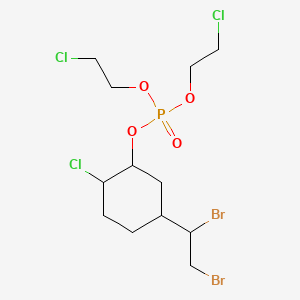
![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
![[3-Oxo-6-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate](/img/structure/B14510584.png)
